molecular formula C17H16N2O4S2 B2374423 N-(6-ethoxybenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide CAS No. 896360-45-5

N-(6-ethoxybenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide

Cat. No. B2374423
CAS RN: 896360-45-5
M. Wt: 376.45
InChI Key: YOMKBHYQSSOHHJ-UHFFFAOYSA-N
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Description

N-(6-ethoxybenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide, also known as BML-210, is a synthetic compound that has been studied for its potential therapeutic applications. It belongs to the class of benzamide derivatives and has been found to exhibit anti-inflammatory and anti-cancer properties.

Scientific Research Applications

Electrophysiological Activity

N-(6-ethoxybenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide and its derivatives have been explored for their cardiac electrophysiological activities. Such compounds demonstrate potential as class III agents, which are significant in cardiac arrhythmia treatment. The imidazolyl moiety in these compounds is noted to replace the methylsulfonylamino group for effective class III electrophysiological activity, indicating their relevance in developing new cardiac therapeutics (Morgan et al., 1990).

Anticancer Activity

Compounds including N-(6-ethoxybenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide have been synthesized and evaluated for their anticancer activities. These compounds showed significant cytotoxicity against various cancer cell lines, including A549, MCF7-MDR, and HT1080, suggesting their potential as effective agents in cancer treatment (Nam et al., 2010).

Fluorescence Properties

The fluorescence properties of Co(II) complexes of benzamides, including those similar to N-(6-ethoxybenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide, have been studied. These compounds exhibit fluorescence quenching with specific dyes, indicating their potential in fluorescence-based applications, such as sensing or imaging technologies (Vellaiswamy & Ramaswamy, 2017).

Antimicrobial and Antifungal Activity

Benzamide derivatives, including those structurally related to N-(6-ethoxybenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide, have shown promising antimicrobial and antifungal properties. These compounds exhibit significant inhibitory effects on the growth of Staphylococcus aureus and other fungi, which is crucial for developing new antimicrobial agents (Narayana et al., 2004).

Gelation Properties

N-(thiazol-2-yl)benzamide derivatives, similar in structure to N-(6-ethoxybenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide, have been explored for their gelation behavior. These compounds can form stable gels in specific solvent mixtures, highlighting their potential in material sciences and drug delivery applications (Yadav & Ballabh, 2020).

properties

IUPAC Name

N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-methylsulfonylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O4S2/c1-3-23-11-8-9-13-14(10-11)24-17(18-13)19-16(20)12-6-4-5-7-15(12)25(2,21)22/h4-10H,3H2,1-2H3,(H,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOMKBHYQSSOHHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=CC=C3S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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